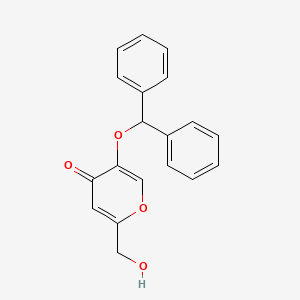

5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Description

Overview of the 4H-Pyran-4-one Core Structure in Organic Chemistry

The 4H-pyran-4-one, also known as γ-pyrone, is a six-membered heterocyclic compound. researchgate.netnist.gov Its structure consists of five carbon atoms and one oxygen atom, containing two double bonds and a ketone group at the 4-position. nist.govwikipedia.org Unlike aromatic rings such as benzene, the 4H-pyran-4-one ring is generally considered to have low aromaticity. scite.ai This non-aromatic nature influences its chemical reactivity and properties. The core structure is isomeric with 2H-pyran-4-one (α-pyrone). researchgate.net The presence of the ether oxygen and the conjugated ketone functionality makes the 4H-pyran-4-one scaffold a versatile building block in synthetic chemistry, offering multiple reactive sites for modification. szu.czchemicalbook.com

The parent compound of the specific derivative under discussion is Kojic acid, whose systematic name is 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. szu.czmdpi.com This natural product, first isolated in 1907 from Aspergillus oryzae, serves as a foundational structure for a multitude of synthetic derivatives. szu.cz

Broader Context of Pyranone Derivatives in Chemical Research

Pyranone derivatives are of significant interest due to their widespread presence in natural products and their diverse biological activities. tandfonline.comresearchgate.netresearchgate.net The attractiveness of these compounds has grown substantially over the past decades, leading to applications in medicinal chemistry, the food industry, and cosmetics. tandfonline.com Many derivatives have been investigated for a range of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.gov

Kojic acid, for example, is a well-documented inhibitor of the enzyme tyrosinase, which is involved in melanin (B1238610) biosynthesis. szu.czresearchgate.net This property has led to its extensive use as a depigmenting or skin-lightening agent in cosmetic products. mdpi.com The polyfunctional nature of the kojic acid skeleton, with its hydroxyl and hydroxymethyl groups, provides several reaction centers for chemical modification, including alkylation, acylation, and substitution reactions, allowing chemists to create large libraries of new compounds. szu.cz

Rationale for Investigating 5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one

The investigation of specific derivatives like this compound is driven by a clear scientific rationale rooted in medicinal chemistry principles. While parent compounds like kojic acid have valuable biological activity, they may also possess limitations, such as chemical instability, poor solubility, or suboptimal permeability across biological membranes. mdpi.comnih.gov

Synthesizing derivatives by modifying the functional groups is a primary strategy to overcome these limitations. The target molecule, this compound, is an ether derivative of kojic acid. The modification involves replacing the hydrogen of the hydroxyl group at the C-5 position with a bulky, lipophilic benzhydryl (diphenylmethyl) group.

The primary reasons for this specific modification are:

Enhanced Lipophilicity: The addition of two phenyl rings in the benzhydryl group dramatically increases the molecule's lipophilicity (fat-solubility) compared to the more hydrophilic kojic acid. This can improve its ability to penetrate the lipid bilayers of cell membranes. nih.gov

Improved Stability: The C-5 hydroxyl group of kojic acid can be reactive and contribute to the molecule's degradation. Converting it to a more stable ether linkage can enhance the compound's shelf-life and resistance to changes in pH, heat, and light. mdpi.com

Structure-Activity Relationship (SAR) Studies: Creating a series of derivatives with different substituents allows researchers to systematically study how changes in molecular structure affect biological activity. researchgate.netnih.gov Investigating the effect of a large, sterically demanding group like benzhydryl provides insight into the size and shape of the target enzyme's active site. scispace.com

Scope and Objectives of Academic Research on this Pyranone Derivative

Academic research into this compound typically encompasses several key objectives. The scope of such research projects generally begins with chemical synthesis and extends to biological evaluation.

Key Objectives:

Chemical Synthesis and Characterization: The primary step is the development of an efficient synthetic route to produce the target compound, often via the S-alkylation of kojic acid with a benzhydryl halide. researchgate.net Following synthesis, the compound's structure must be unequivocally confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. nih.govmdpi.com

Evaluation of Physicochemical Properties: Research involves determining key physical properties like melting point, solubility in various solvents, and the octanol-water partition coefficient (logP) to quantify its lipophilicity. chemeo.com

Biological Screening: The core objective is to test the new derivative for biological activity. Based on the known properties of its parent compound, it would likely be screened for its efficacy as a tyrosinase inhibitor or for other activities such as anticancer or antimicrobial effects. researchgate.netsemanticscholar.org This involves in vitro assays to determine metrics like the half-maximal inhibitory concentration (IC50). nih.gov

Comparative Analysis: The performance of this compound would be directly compared to that of the parent kojic acid and other related derivatives. This comparison is essential for establishing whether the modification was successful in enhancing the desired properties. nih.govnih.gov

The ultimate goal of such research is to identify novel compounds with superior efficacy or improved pharmaceutical properties, which could serve as lead compounds for further development. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Kojic Acid and a Related Derivative.

| Property | Kojic Acid | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one |

| Systematic Name | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 2-(hydroxymethyl)-5-(phenylmethoxy)pyran-4-one |

| Molecular Formula | C₆H₆O₄ sigmaaldrich.com | C₁₃H₁₂O₄ uni.lu |

| Molecular Weight | 142.11 g/mol sigmaaldrich.com | 232.23 g/mol uni.lu |

| Appearance | Powder sigmaaldrich.com | Not specified |

| Melting Point | 150-154 °C sigmaaldrich.com | Not specified |

| CAS Number | 501-30-4 sigmaaldrich.com | 94652-33-4 |

Table 2: Examples of Research Applications for Pyranone Derivatives.

| Class of Derivative | Research Focus/Application | Reference(s) |

| Kojic Acid Esters | Investigated for improved skin depigmenting effects and lower cytotoxicity. | nih.gov |

| Kojic Acid-Triazole Hybrids | Synthesized and evaluated as potent tyrosinase inhibitors. | researchgate.netnih.gov |

| Thioether Derivatives | Studied for enhanced tyrosinase inhibition and other biological activities. | scispace.comresearchgate.net |

| Fused-Ring Pyrans | Explored for antiproliferative and anticancer activities. | nih.govnih.gov |

| Dihydropyranones | Used as versatile building blocks in the enantioselective synthesis of complex molecules. | researchgate.netchemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

5-benzhydryloxy-2-(hydroxymethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-12-16-11-17(21)18(13-22-16)23-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-11,13,19-20H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWZZBYWQMDIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=COC(=CC3=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Benzhydryloxy 2 Hydroxymethyl 4h Pyran 4 One

Retrosynthetic Analysis of the 4H-Pyran-4-one Scaffold and its Substituents

A retrosynthetic analysis of 5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one logically commences with the disconnection of the benzhydryl ether linkage. This primary disconnection points to kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) as the immediate precursor and a benzhydrylating agent as the synthetic equivalent for the benzhydryl cation. This approach is synthetically favorable due to the commercial availability and well-established chemistry of kojic acid.

Further deconstruction of the kojic acid scaffold leads to simpler, acyclic precursors. The biosynthesis of kojic acid from glucose through enzymatic conversions suggests that carbohydrate-based starting materials are viable for a biomimetic chemical synthesis. wikipedia.org Chemically, the 4H-pyran-4-one ring can be disconnected through pathways that break the C-O and C-C bonds of the heterocyclic system, leading back to linear polycarbonyl compounds or their equivalents.

Strategies for the Construction of the 4H-Pyran-4-one Ring System

The synthesis of the core 4H-pyran-4-one ring system, particularly as embodied in kojic acid, can be approached through various cyclization strategies.

Cyclization Reactions and Precursors

The formation of the 4H-pyran-4-one ring is a key step in the synthesis of kojic acid and its derivatives. One established chemical pathway involves the decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid. wisconsin.edu Chelidonic acid itself can be synthesized through a condensation reaction, providing a route to the parent γ-pyrone ring system. wisconsin.edu

Another prominent strategy involves the use of carbohydrate precursors, mimicking the natural biosynthetic pathway. wikipedia.org These methods often involve acid-catalyzed dehydration and rearrangement of sugars to form the pyranone ring with the desired hydroxymethyl substituent.

More general synthetic methods for substituted 4H-pyrans include multi-component reactions. For instance, a one-pot synthesis can be achieved through the reaction of an aromatic aldehyde, a β-ketoester or β-diketone, and a catalyst. mjbas.com While not a direct route to the specific substitution pattern of kojic acid, these methods highlight the versatility of pyranone synthesis. A summary of precursor types and corresponding cyclization strategies is presented in Table 1.

| Precursor Type | Cyclization Strategy | Resulting Scaffold |

| Carbohydrates (e.g., Glucose) | Acid-catalyzed dehydration and rearrangement | Substituted 4H-pyran-4-one |

| 4-Oxo-4H-pyran-2,6-dicarboxylic acid | Decarboxylation | 4H-pyran-4-one |

| Aldehydes and active methylene (B1212753) compounds | Multi-component condensation | Highly substituted 4H-pyrans |

Functionalization Approaches for the Pyranone Core

For the synthesis of this compound, the primary functionalization of the pre-formed kojic acid core is the etherification of the C-5 hydroxyl group. The phenolic nature of this hydroxyl group makes it amenable to deprotonation by a suitable base, followed by nucleophilic substitution with a benzhydryl halide.

Alternatively, the Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups, including ethers. organic-chemistry.orgwikipedia.org This reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In this context, kojic acid would be reacted with diphenylmethanol (B121723) under Mitsunobu conditions to afford the target benzhydryl ether. organic-chemistry.org

Introduction and Derivatization of the 2-hydroxymethyl Group

The 2-hydroxymethyl group is a key structural feature of kojic acid and its derivatives, influencing both their physical properties and biological activities.

Methods for Hydroxymethylation at C-2 Position

In the context of synthesizing kojic acid from non-carbohydrate precursors, the introduction of the hydroxymethyl group at the C-2 position is a critical step. General hydroxymethylation reactions can be employed, often involving the use of formaldehyde (B43269) or its synthetic equivalents like paraformaldehyde. These reactions typically proceed via an aldol-type condensation mechanism. However, in many synthetic routes to kojic acid, the hydroxymethyl group is carried over from the starting material, as is the case in carbohydrate-based syntheses. wikipedia.org

Protective Group Chemistry for the Hydroxyl Functionality

The synthesis of this compound from kojic acid is a prime example of the application of protective group chemistry. Kojic acid possesses two hydroxyl groups of differing reactivity: a primary alcohol at the C-2 position and a more acidic phenolic hydroxyl at the C-5 position. mdpi.com This difference in reactivity allows for selective protection.

To synthesize the target molecule, the C-5 hydroxyl group is selectively protected with a benzhydryl group. This can be achieved by reacting kojic acid with a benzhydrylating agent, such as benzhydryl bromide, in the presence of a base. The choice of base and reaction conditions can be optimized to favor the O-alkylation of the more acidic C-5 hydroxyl.

In more complex syntheses involving modifications at the C-2 hydroxymethyl group, it may be necessary to protect this group as well. An orthogonal protecting group strategy would be employed in such cases, allowing for the selective deprotection of one hydroxyl group in the presence of the other. wikipedia.org A variety of protecting groups for hydroxyls are available, each with specific conditions for introduction and removal, as detailed in Table 2.

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| Benzyl (B1604629) | Bn | Benzyl bromide, NaH | H₂, Pd/C |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF |

| Acetyl | Ac | Acetic anhydride (B1165640), pyridine (B92270) | Base (e.g., K₂CO₃, MeOH) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine) |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong acid (e.g., TFA) |

The synthesis of the analogous 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one has been reported, involving the reaction of kojic acid with benzyl chloride in the presence of sodium hydroxide (B78521). nih.gov A similar protocol would be applicable for the introduction of the benzhydryl group, using a suitable benzhydryl halide.

Synthesis and Attachment of the 5-benzhydryloxy Moiety

The formation of the target compound hinges on the successful etherification of the 5-hydroxy group of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, commonly known as kojic acid. This process requires the prior synthesis of the benzhydryl moiety, which is then attached to the pyranone ring.

Etherification Reactions for the 5-position

The principal method for attaching the benzhydryloxy group to the 5-position of the kojic acid scaffold is the Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group at the C-5 position of kojic acid to form a more nucleophilic alkoxide, which then attacks an electrophilic benzhydryl derivative, typically a benzhydryl halide.

A review of kojic acid's organic synthesis highlights that the selective protection of the C-5 hydroxyl group can be achieved by reacting it with benzyl chloride in the presence of a base like sodium hydroxide (NaOH) in methanol (B129727). researchgate.net By analogy, the synthesis of this compound would involve the reaction of kojic acid with a benzhydryl halide (e.g., diphenylmethyl chloride or bromide) in the presence of a suitable base.

The reaction mechanism proceeds as follows:

Deprotonation: A base, such as sodium hydroxide or potassium carbonate, removes the acidic proton from the 5-hydroxy group of kojic acid, forming a sodium or potassium kojate salt. This step is crucial as it significantly increases the nucleophilicity of the oxygen atom.

Nucleophilic Attack: The resulting kojate anion acts as a nucleophile and attacks the electrophilic carbon of the benzhydryl halide. This attack proceeds via an S(_N)2 mechanism, leading to the displacement of the halide leaving group and the formation of the C-O ether bond.

Alternative methods for forming benzhydryl ethers include reacting an alcohol with diphenyldiazomethane under neutral conditions, which avoids the need for acid or base catalysis. researchgate.net Another potential route is the Mitsunobu reaction, which converts an alcohol to an ether using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD). wikipedia.orgmissouri.eduorganic-chemistry.org This reaction is known for its mild conditions and stereochemical inversion at the alcohol center, although the latter is not relevant for an achiral precursor like benzhydryl alcohol. missouri.edu

Synthesis of the Benzhydryl Alcohol Precursor

The benzhydryl alcohol (diphenylmethanol) required for the etherification step is typically synthesized from benzophenone (B1666685). The most common and efficient method is the reduction of the ketone functional group of benzophenone.

Several reduction strategies can be employed:

Catalytic Hydrogenation: This green chemistry approach involves the hydrogenation of benzophenone using hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney nickel and ruthenium complexes have proven effective. mdma.ch The reaction is often carried out in a solvent like 2-propanol.

Metal Hydride Reduction: A widely used laboratory-scale method involves the use of reducing agents like sodium borohydride (B1222165) (NaBH(_4)). In this reaction, the borohydride anion provides a hydride ion (H) that nucleophilically attacks the electrophilic carbonyl carbon of benzophenone. The resulting alkoxide is then protonated by a protic solvent, such as methanol or water, to yield benzhydryl alcohol. researchgate.net

The choice of method depends on the scale of the synthesis, cost considerations, and the desired level of environmental friendliness. Catalytic hydrogenation is often preferred for industrial applications due to its efficiency and reduced waste generation. mdma.ch

Optimization of Reaction Conditions and Yields

Achieving high yields of this compound necessitates careful optimization of the etherification reaction conditions. Key parameters that influence the reaction's efficiency include the choice of catalyst, solvent, and temperature.

Catalyst Screening and Ligand Effects

For the Williamson ether synthesis, while not strictly catalytic in the traditional sense, the choice of base and the potential addition of a phase-transfer catalyst can dramatically impact the reaction rate and yield.

Base Selection: Strong bases like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) are commonly used to ensure complete deprotonation of the phenolic hydroxyl group. The choice of base can affect the reaction's kinetics and selectivity.

Phase-Transfer Catalysis (PTC): Since the kojate salt may have limited solubility in common organic solvents used for the reaction, a phase-transfer catalyst can be employed. mdma.ch These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the kojate anion from the solid or aqueous phase to the organic phase where the benzhydryl halide is dissolved. mdma.chcrdeepjournal.orgdistantreader.org This enhances the reaction rate by bringing the reactants together. The use of PTC is a well-established method for improving Williamson ether syntheses. francis-press.comsemanticscholar.org

For syntheses involving direct reaction with benzhydryl alcohol, acid catalysts are often employed. Anhydrous ferric chloride (FeCl(_3)) has been shown to be an effective Lewis acid catalyst for the preparation of benzhydryl ethyl ether from diphenylmethanol and ethanol, resulting in high yields. pku.edu.cn Other Brønsted or Lewis acid catalysts could also be screened to optimize the formation of the target ether from kojic acid and benzhydryl alcohol. researchgate.netnih.govrsc.orgrsc.org

Solvent and Temperature Parameters

The selection of an appropriate solvent and reaction temperature is critical for maximizing the yield and minimizing side reactions.

Solvent: The solvent for the Williamson synthesis must be aprotic to avoid solvating the nucleophilic anion, which would decrease its reactivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often effective as they can dissolve the reactants and facilitate the S(_N)2 reaction. A review on kojic acid synthesis mentions the use of DMF for similar alkylation reactions. researchgate.net

Temperature: The reaction temperature influences the rate of the etherification. Generally, moderately elevated temperatures are used to ensure a reasonable reaction time. However, excessively high temperatures can lead to decomposition of the reactants or products and promote side reactions. For the synthesis of symmetrical bis(benzhydryl) ethers, a temperature of 110°C was found to be optimal under solvent-free conditions. researchgate.net The ideal temperature for the synthesis of the target compound would need to be determined experimentally, likely falling within the range of room temperature to the reflux temperature of the chosen solvent.

The table below summarizes key parameters for optimization based on analogous reactions.

| Parameter | Variable | Rationale/Effect on Reaction | Example from Literature |

|---|---|---|---|

| Catalyst/Promoter | Base (for Williamson) | Deprotonates the 5-OH group to form a reactive nucleophile. Choice affects reaction rate. | NaOH, K2CO3researchgate.net |

| Phase-Transfer Catalyst | Facilitates transfer of the kojate anion to the organic phase, increasing reaction rate. | Tetrabutylammonium bromide mdma.ch | |

| Solvent | Polar Aprotic | Solubilizes reactants without deactivating the nucleophile. | DMF, Acetonitrile researchgate.net |

| Non-polar | Used in some direct etherification methods. | Toluene researchgate.net | |

| Temperature | Reaction Temperature | Controls reaction rate; higher temperatures can increase rate but may also lead to side products. | Room temperature to 110°C researchgate.netresearchgate.net |

Advanced Purification Techniques for the Compound

Following the synthesis, the crude this compound product must be purified to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is often employed to achieve high purity.

Crystallization/Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but poorly soluble at low temperatures. reddit.com As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. Common recrystallization solvents for pyrone derivatives and other polar compounds include ethanol, ethyl acetate (B1210297), acetonitrile, and mixtures such as heptane/ethyl acetate or methanol/water. reddit.comyoutube.com The choice of solvent is critical and must be determined experimentally.

Column Chromatography: For more challenging separations, column chromatography is a powerful tool. The crude mixture is loaded onto a stationary phase (commonly silica (B1680970) gel) and eluted with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the stationary phase. This technique is effective for separating the target compound from starting materials like kojic acid, which has different polarity. For similar pyranone derivatives, solvent systems like chloroform/ethanol have been used. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity or for separating complex mixtures, Prep-HPLC is the method of choice. nih.govresearchgate.net It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. This technique offers high resolution and is particularly useful for isolating the final product from structurally similar impurities. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. nih.gov It is particularly suitable for the purification of natural products and their derivatives and can be used in combination with MPLC and Prep-HPLC for complex separations. nih.gov

The selection of the purification method depends on the purity of the crude product and the required final purity. Often, an initial purification by crystallization is followed by column chromatography for a highly pure sample.

Advanced Spectroscopic Elucidation of 5 Benzhydryloxy 2 Hydroxymethyl 4h Pyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

Proton (¹H) NMR spectroscopy would be utilized to identify the number of distinct hydrogen atoms (protons) in the 5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one molecule. The spectrum would be expected to show signals corresponding to the protons on the pyranone ring, the hydroxymethyl group, the methine proton of the benzhydryl group, and the aromatic protons of the two phenyl rings. The chemical shift (δ) of each signal would indicate its electronic environment, the integration would reveal the number of protons represented by the signal, and the splitting pattern (multiplicity) would provide information about neighboring protons.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the number and types of carbon atoms within the molecule. A ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom, including those in the pyranone ring, the hydroxymethyl group, the benzhydryl group, and the phenyl rings. The chemical shifts of these signals would help in assigning them to specific carbons, such as carbonyl, olefinic, aromatic, and aliphatic carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the complete bonding framework and stereochemistry, a suite of two-dimensional (2D) NMR experiments would be necessary.

Correlation SpectroscopY (COSY) would reveal proton-proton couplings, helping to identify adjacent protons and thus piece together fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protons to their attached carbons.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₁₉H₁₆O₄), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental value would be compared to the calculated theoretical mass to confirm the molecular formula. bldpharm.com

Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group of the hydroxymethyl moiety, the carbonyl (C=O) group of the pyranone ring, the C-O-C ether linkages, and the C=C bonds of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules containing chromophores. In the case of this compound, this method provides insight into the electronic transitions within its conjugated system and the influence of its substituent groups. The molecule's structure incorporates a 4H-pyran-4-one ring, which is an α,β-unsaturated carbonyl system, and a benzhydryloxy group, which contains two phenyl rings. These features constitute the primary chromophores responsible for the absorption of UV-Vis radiation.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, a detailed analysis can be performed by examining its structural components and comparing them to well-characterized related compounds, principally its parent compound, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).

The UV spectrum of kojic acid in a methanolic solution typically exhibits two main absorption bands. researchgate.net These are attributed to π → π* transitions within the conjugated π-system of the pyranone ring. researchgate.net The electronic structure of this compound is dominated by two main chromophoric systems: the conjugated 4H-pyran-4-one ring and the two phenyl rings of the benzhydryl moiety.

The expected electronic transitions for this molecule are:

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are characteristic of conjugated systems. In this molecule, such transitions are expected for the α,β-unsaturated ketone system of the pyranone ring and for the aromatic rings of the benzhydryl group. The extended conjugation in the pyranone ring results in absorption at longer wavelengths compared to non-conjugated systems. The phenyl groups typically show a strong absorption band around 255-265 nm.

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl group, the ether linkage, and the ring oxygen, to a π* antibonding orbital of the carbonyl group. These transitions are characteristically weak and appear at longer wavelengths than the main π → π* transitions.

The substitution of the hydroxyl group at the 5-position of kojic acid with a bulky benzhydryloxy group is expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption maxima. This is due to the electronic influence of the ether oxygen, which can donate lone-pair electrons, and the presence of the additional phenyl chromophores.

Based on the data from its parent compound, kojic acid, the following table summarizes the characteristic UV-Vis absorption data.

| Compound Name | λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition Type |

| Kojic Acid | ~215 | N/A | Methanol (B129727) | π → π |

| Kojic Acid | ~269 | N/A | Methanol | π → π |

Data for kojic acid is provided as a reference for the core pyranone chromophore. The λmax values for this compound are expected to be influenced by the benzhydryloxy substituent.

Chemical Reactivity and Transformation Studies of 5 Benzhydryloxy 2 Hydroxymethyl 4h Pyran 4 One

Reactivity of the 4H-Pyran-4-one Core

The reactivity of the 4H-pyran-4-one nucleus in 5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one is dictated by the interplay of the ring oxygen, the conjugated double bonds, and the electron-withdrawing carbonyl group. This arrangement confers a unique chemical character that allows for a variety of transformations.

Electrophilic and Nucleophilic Reactions on the Pyranone Ring

The 4H-pyran-4-one ring system is generally considered electron-deficient due to the influence of the carbonyl group, which deactivates the ring towards electrophilic substitution. However, it is susceptible to attack by nucleophiles. Nucleophilic attack typically occurs at the C2 and C6 positions, which are activated by the adjacent ring oxygen and the carbonyl group.

In the case of this compound, the C2 position is substituted, leaving the C6 position as a primary site for nucleophilic attack. The bulky benzhydryloxy group at the C5 position may exert some steric hindrance, potentially influencing the regioselectivity of the attack.

Table 1: Regioselectivity in Nucleophilic Additions to 4H-Pyran-4-one Derivatives

| Nucleophile | Position of Attack | Product Type | Reference Compound |

| Hydroxide (B78521) Ion | C2 | Ring-opened product | 4H-1-Benzopyran-4-one |

| Amines | C2/C6 | Ring-opened or substitution products | 2,6-dimethyl-4H-pyran-4-one |

| Grignard Reagents | C4 (carbonyl) | Tertiary alcohol | 4H-pyran-4-one |

This table is illustrative and based on the reactivity of analogous compounds.

Ring-Opening and Rearrangement Processes

The pyranone ring is susceptible to cleavage under various conditions, particularly with nucleophilic reagents. Strong bases, such as sodium hydroxide, can induce hydrolysis of the pyranone ring, leading to the formation of acyclic compounds. Theoretical studies on related compounds like 4H-1-benzopyran-4-one with hydroxide ions suggest that nucleophilic addition to the C2 carbon is followed by ring fission, which is often the rate-determining step.

Photochemical rearrangements of 4H-pyran-4-ones have also been documented. For instance, irradiation of 2,6-disubstituted-4H-pyran-4-ones can lead to the formation of 2H-pyran-2-ones, suggesting that this compound could potentially undergo similar isomeric transformations under photochemical conditions. rsc.org

Hydrogenation and Reduction Chemistry of the Pyranone

The carbonyl group and the double bonds of the pyranone ring can be targeted by various reducing agents.

Catalytic Hydrogenation: Catalytic hydrogenation of 4H-pyran-4-ones can lead to the reduction of the double bonds and/or the carbonyl group, depending on the catalyst and reaction conditions. For instance, hydrogenation over a platinum catalyst can reduce both the double bonds and the carbonyl group to yield a tetrahydropyranol.

Metal Hydride Reduction: Complex metal hydrides are effective for the selective reduction of the carbonyl group. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone at the C4 position to a secondary alcohol, yielding a 4-hydroxy-4H-pyran. uop.edu.pk Lithium aluminum hydride (LiAlH₄), a more powerful reducing agent, will also readily perform this transformation. uop.edu.pk The choice of reducing agent allows for controlled reduction of the pyranone core.

Table 2: Reduction Products of 4H-Pyran-4-one Derivatives

| Reagent | Substrate | Product |

| H₂, Pt/C | 4H-Pyran-4-one | Tetrahydropyran-4-ol |

| NaBH₄, MeOH | 4H-Pyran-4-one | 4H-Pyran-4-ol |

| LiAlH₄, Et₂O | 4H-Pyran-4-one | 4H-Pyran-4-ol |

This table is a generalized representation of the reduction of the 4H-pyran-4-one core.

Transformations Involving the 2-hydroxymethyl Group

The 2-hydroxymethyl group is a primary alcohol and thus can undergo a range of well-established transformations, providing a key handle for further functionalization of the molecule.

Oxidation Reactions to Aldehyde or Carboxylic Acid

The primary alcohol of the 2-hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to a carboxylic acid. mnstate.edu

Table 3: Oxidation of the 2-hydroxymethyl Group

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 5-(benzhydryloxy)-4-oxo-4H-pyran-2-carbaldehyde |

| Dess-Martin periodinane (DMP) | 5-(benzhydryloxy)-4-oxo-4H-pyran-2-carbaldehyde |

| Potassium permanganate (KMnO₄) | 5-(benzhydryloxy)-4-oxo-4H-pyran-2-carboxylic acid |

| Chromic acid (H₂CrO₄) | 5-(benzhydryloxy)-4-oxo-4H-pyran-2-carboxylic acid |

This table outlines the expected products from the oxidation of the 2-hydroxymethyl group of the target compound.

Esterification and Etherification Reactions

The hydroxyl moiety of the 2-hydroxymethyl group can readily participate in esterification and etherification reactions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions will yield the corresponding esters. For example, treatment with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would produce 5-(benzhydryloxy)-4-oxo-4H-pyran-2-yl)methyl acetate (B1210297).

Etherification: The hydroxyl group can be converted into an ether linkage through reactions such as the Williamson ether synthesis. Deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide (e.g., methyl iodide) would result in the formation of the corresponding methyl ether.

Halogenation and Substitution at the Hydroxymethyl Position

The primary alcohol of the hydroxymethyl group at the C-2 position of the pyranone ring is a prime site for nucleophilic substitution, typically initiated by conversion to a more effective leaving group. Halogenation is a common strategy to achieve this activation.

The conversion of the hydroxymethyl group to a chloromethyl or bromomethyl moiety can be accomplished using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can effectively replace the hydroxyl group with a chlorine or bromine atom, respectively. These reactions proceed via the formation of a good leaving group, which is subsequently displaced by the halide ion in an Sₙ2 reaction. chemistrysteps.com The use of a mild base, such as pyridine, is often employed in reactions with thionyl chloride to neutralize the HCl byproduct and to promote an Sₙ2 pathway, leading to inversion of configuration if the center were chiral. chemistrysteps.commasterorganicchemistry.com

Once halogenated, the resulting 5-(benzhydryloxy)-2-(halomethyl)-4H-pyran-4-one becomes a versatile substrate for a variety of nucleophilic substitution reactions. The halide can be displaced by a wide range of nucleophiles, including cyanides, azides, and amines, allowing for the introduction of diverse functional groups at the C-2 position. For example, reaction with sodium cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. cdnsciencepub.com Similarly, reaction with sodium azide (B81097) provides a route to aminomethyl derivatives upon subsequent reduction.

The following table summarizes representative substitution reactions at the hydroxymethyl position following halogenation:

| Reagent | Product Functional Group | Reaction Type |

| SOCl₂ | -CH₂Cl | Halogenation |

| PBr₃ | -CH₂Br | Halogenation |

| NaCN | -CH₂CN | Nucleophilic Substitution |

| NaN₃ | -CH₂N₃ | Nucleophilic Substitution |

| R₂NH | -CH₂NR₂ | Nucleophilic Substitution |

Reactivity of the 5-benzhydryloxy Substituent

The benzhydryloxy group at the C-5 position, while generally a stable ether linkage, can undergo specific reactions, primarily involving the cleavage of the ether bond or modifications to the benzhydryl moiety itself.

Ether Cleavage Reactions

The cleavage of the benzhydryl ether can be achieved under various conditions, most notably through hydrogenolysis. Catalytic transfer hydrogenation is an effective method for this deprotection. rsc.orgscispace.com This technique involves the use of a hydrogen donor, such as cyclohexene (B86901) or formic acid, in the presence of a palladium catalyst (e.g., Pd/C). This method is generally mild and can be selective, leaving other functional groups intact. rsc.org

Acid-catalyzed cleavage is another potential route, although it may be less selective depending on the other functional groups present in the molecule. masterorganicchemistry.com Strong acids can protonate the ether oxygen, making it a better leaving group. The subsequent cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the resulting carbocation and the nature of the nucleophile. masterorganicchemistry.com Given the stability of the benzhydryl cation, an Sₙ1 pathway is plausible.

Modifications and Functionalization of the Benzhydryl Moiety

The two phenyl rings of the benzhydryl group are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation. The directing effects of the ether linkage and the steric hindrance from the bulky pyranone ring would influence the position of substitution on the aromatic rings.

Furthermore, the benzylic C-H bond of the benzhydryl group could potentially be a site for radical halogenation under appropriate conditions, although this might be less selective.

Investigation of Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions involving this compound is largely dictated by the inherent reactivity of its distinct functional groups. For instance, in electrophilic additions to the pyranone ring, the electron-donating character of the ether oxygen at C-5 and the nature of the substituent at C-2 would direct incoming electrophiles.

Stereoselectivity becomes a key consideration in reactions that create new chiral centers. For example, the reduction of the ketone at C-4 could lead to the formation of a new stereocenter. The stereochemical outcome would be influenced by the steric bulk of the adjacent substituents, particularly the large benzhydryloxy group at C-5, which could direct the approach of the reducing agent from the less hindered face of the molecule. nih.gov

In nucleophilic substitution reactions at the C-2 methylene (B1212753) group (after conversion to a halide), if the reaction proceeds through a pure Sₙ2 mechanism, a complete inversion of configuration at that center would be expected, assuming it was a stereocenter to begin with. fiveable.melibretexts.org However, the possibility of Sₙ1-type reactions, which would lead to racemization, cannot be entirely ruled out, especially with substrates that can form stable carbocations. chemguide.co.uk

The following table outlines the expected selectivity in key reactions:

| Reaction Type | Position | Controlling Factors | Expected Outcome |

| Nucleophilic Substitution | C-2 (hydroxymethyl) | Reaction mechanism (Sₙ1 vs. Sₙ2) | Inversion (Sₙ2) or Racemization (Sₙ1) |

| Ketone Reduction | C-4 | Steric hindrance from C-5 substituent | Diastereoselective formation of alcohol |

| Electrophilic Aromatic Substitution | Benzhydryl rings | Directing effect of ether, steric hindrance | Substitution at ortho/para positions |

Structure Activity Relationship Sar Investigations of 5 Benzhydryloxy 2 Hydroxymethyl 4h Pyran 4 One and Its Derivatives in Vitro Focus

Rational Design and Synthesis of Analogs and Derivatives

Systematic Modifications of the 2-hydroxymethyl Group

The 2-hydroxymethyl group of 5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one serves as a primary site for modification to explore its role in target binding and molecular interactions. Synthetic strategies often begin with the protection of the hydroxyl group to prevent unwanted side reactions, followed by a series of chemical transformations to introduce diverse functionalities.

Key modifications at this position include:

Esterification and Etherification: Conversion of the hydroxyl group to various esters and ethers allows for the introduction of lipophilic or sterically bulky groups. This can influence the compound's membrane permeability and interaction with hydrophobic pockets of target proteins.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces new hydrogen bonding capabilities and potential for ionic interactions, which can significantly alter the binding affinity and selectivity.

Replacement with Halogens or Amines: Substitution of the hydroxyl group with halogens (e.g., -F, -Cl, -Br) or various amine functionalities introduces different electronic and steric properties, providing insights into the electronic requirements of the binding site.

The synthesis of these analogs typically involves standard organic chemistry reactions. For instance, esterification can be achieved by reacting the parent compound with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. Ether synthesis may involve Williamson ether synthesis, where the alkoxide of the parent compound reacts with an alkyl halide.

| Modification | Rationale | Potential Impact on Activity |

| Esterification | Increase lipophilicity, probe for hydrophobic interactions. | Enhanced cell permeability, improved binding to hydrophobic pockets. |

| Etherification | Introduce steric bulk, alter hydrogen bonding capacity. | Modified binding affinity and selectivity. |

| Oxidation | Introduce hydrogen bond donors/acceptors, potential for ionic interactions. | Altered target binding specificity. |

| Halogenation | Modify electronic properties and lipophilicity. | Changes in binding affinity due to altered electronic interactions. |

| Amination | Introduce basic centers, potential for hydrogen bonding and ionic interactions. | Enhanced water solubility, new interactions with target residues. |

Structural Variations within the 5-benzhydryloxy Moiety

The bulky and lipophilic 5-benzhydryloxy group is a significant feature of the molecule, likely playing a crucial role in anchoring the compound within a binding site. Modifications to this moiety are aimed at understanding the steric and electronic requirements of the target's binding pocket.

Synthetic approaches to modify the benzhydryl group often involve the synthesis of substituted benzhydrols, which are then coupled to the 5-hydroxy position of a suitable pyran-4-one precursor.

Key structural variations include:

Substitution on the Phenyl Rings: Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -NO2) at various positions on the phenyl rings can systematically probe the electronic landscape of the binding pocket.

Replacement of Phenyl Rings: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) can explore the tolerance for different ring systems and potential for new interactions.

Alteration of the Benzhydryl Carbon: Replacing the central carbon of the benzhydryl group with other atoms or functional groups (e.g., a nitrogen atom to form a benzhydrylamine analog) can significantly alter the geometry and electronic properties of this moiety.

| Modification | Rationale | Potential Impact on Activity |

| Phenyl Ring Substitution | Modulate electronic properties and steric bulk. | Fine-tuning of binding affinity and selectivity. |

| Phenyl Ring Replacement | Explore the necessity of the phenyl rings for activity and introduce new interactions. | Altered binding mode and target specificity. |

| Benzhydryl Carbon Alteration | Change the three-dimensional shape and electronic nature of the moiety. | Significant changes in binding affinity and potential for new target interactions. |

Alterations to the 4H-Pyran-4-one Core

The 4H-pyran-4-one core serves as the central scaffold of the molecule, and its modification can lead to the discovery of novel isosteres with potentially improved pharmacological properties. The synthesis of analogs with altered cores is often more complex, requiring multi-step synthetic sequences.

Key alterations include:

Heteroatom Substitution: Replacing the ring oxygen with other heteroatoms, such as sulfur (to form a thiopyran-4-one) or nitrogen (to form a pyridin-4-one), can significantly alter the electronic distribution and hydrogen bonding capabilities of the core.

Isomeric Scaffolds: Synthesis of isomeric pyranone scaffolds, such as 2H-pyran-2-ones, can explore different spatial arrangements of the substituents.

| Modification | Rationale | Potential Impact on Activity |

| Ring Size Alteration | Modify the overall three-dimensional shape. | Changes in how the molecule fits into the target binding site. |

| Heteroatom Substitution | Alter electronic properties and hydrogen bonding potential of the core. | Modified binding affinity and target selectivity. |

| Isomeric Scaffolds | Present substituents in different spatial orientations. | Discovery of new binding modes and potentially novel biological activities. |

In Vitro Biological Target Screening and Validation Methodologies

Following the synthesis of a library of analogs, a crucial step is to screen them against a panel of relevant biological targets to determine their activity and to validate the initial design hypotheses. The choice of assays is guided by the known or predicted biological activities of pyranone-containing compounds.

Enzyme Inhibition Assays (e.g., kinases, reductases, hydrolases relevant to pyranones)

Many pyran-4-one derivatives have been reported to exhibit inhibitory activity against various enzymes. Therefore, a primary screening approach involves a battery of enzyme inhibition assays.

Kinase Inhibition Assays: A significant number of kinase inhibitors feature heterocyclic scaffolds. Assays for a panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) can be performed using methods such as radiometric assays (measuring the incorporation of radiolabeled phosphate (B84403) into a substrate), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™). The half-maximal inhibitory concentration (IC50) is determined for each compound to quantify its potency.

Reductase and Hydrolase Inhibition Assays: Depending on the therapeutic area of interest, assays against specific reductases (e.g., aldo-keto reductases) or hydrolases (e.g., cholinesterases) can be conducted. These assays typically monitor the consumption of a substrate or the formation of a product, often through spectrophotometric or fluorometric methods.

| Enzyme Class | Assay Principle | Endpoint Measured |

| Kinases | Measures the transfer of a phosphate group from ATP to a substrate. | IC50 (Half-maximal Inhibitory Concentration) |

| Reductases | Monitors the oxidation or reduction of a substrate. | IC50 |

| Hydrolases | Measures the cleavage of a substrate by water. | IC50 |

Receptor Binding Studies (e.g., GPCRs, nuclear receptors)

To investigate the potential of these compounds to interact with cell surface or intracellular receptors, receptor binding studies are employed.

G-Protein Coupled Receptor (GPCR) Binding Assays: These assays are typically performed using cell membranes expressing the target GPCR. A radiolabeled ligand known to bind to the receptor is incubated with the membranes in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Nuclear Receptor Binding Assays: For nuclear receptors, ligand binding domain (LBD) constructs are often used. Competitive binding assays, similar to those for GPCRs, are performed using a radiolabeled or fluorescently labeled known ligand. These assays determine the affinity of the test compounds for the LBD of the nuclear receptor.

| Receptor Class | Assay Principle | Endpoint Measured |

| G-Protein Coupled Receptors (GPCRs) | Competitive displacement of a radiolabeled ligand from the receptor. | Ki (Inhibition Constant) |

| Nuclear Receptors | Competitive displacement of a labeled ligand from the ligand binding domain. | Ki |

Through the iterative process of rational design, chemical synthesis, and in vitro biological evaluation, a comprehensive understanding of the structure-activity relationships of this compound and its derivatives can be achieved. This knowledge is invaluable for the optimization of lead compounds and the development of novel therapeutic agents with enhanced potency and selectivity.

Cell-Based Phenotypic Assays in Defined Biological Systems (e.g., specific cell line responses, signaling pathways)

Derivatives of this compound, which belong to the broader class of kojic acid derivatives, have demonstrated significant biological effects in various cell-based assays, particularly showing antiproliferative and cytotoxic activities against cancer cell lines. nih.gov The core structure, a 4H-pyran-4-one ring, is a versatile scaffold found in many biologically active molecules. semanticscholar.orgresearchgate.net

In vitro studies on close analogs provide critical insights into the cellular responses elicited by these compounds. A study on novel selenocyanatomethyl derivatives of kojic acid tested the effects of 5-benzyloxy-2-selenocyanatomethyl-4-pyranone (a compound structurally similar to the subject of this article) on human skin carcinoma (A431) and human breast carcinoma (MCF7) cells. researchgate.net The results from cell viability assays (MTT and neutral red uptake) and cytotoxicity assays (LDH leakage) indicated that the compound's growth-inhibitory activities are primarily directed at the intracellular compartment, specifically targeting mitochondria and lysosomes, rather than the plasma membrane. researchgate.net

Further research on a similar analog, 5-benzyloxy-2-thiocyanatomethyl-4-pyranone, revealed significant inhibition of neoplastic cell growth in murine leukemia (L1210), human leukemia (K562), and rat pituitary (GH4C1) cell lines. nih.govresearchgate.net The mechanism of action in these cells was linked to the inhibition of DNA synthesis. nih.gov Other kojic acid derivatives have been observed to induce morphological changes in cancer cells characteristic of mitosis arrest, leading to apoptosis. nih.gov For instance, one derivative was shown to cause the formation of a tubulin ring structure, which is associated with the apoptotic stage in Caco2 colorectal adenocarcinoma cells. nih.gov

The collective evidence from these cell-based assays suggests that derivatives of this compound act as potent antiproliferative agents. Their mechanism appears to involve the disruption of fundamental cellular processes such as DNA replication and mitosis, ultimately leading to cell death through apoptosis or necrosis. nih.govnih.govjmb.or.kr The specific signaling pathways affected are still under investigation, but the targeting of intracellular organelles like mitochondria points towards the involvement of intrinsic apoptotic pathways. researchgate.net

Table 1: Comparative Growth Inhibitory Activity of Kojic Acid Analogs in Cancer Cell Lines

| Compound | Cell Line | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| 5-benzyloxy-2-selenocyanatomethyl-4-pyranone | A431 (Skin Carcinoma) | MTT (Mitochondrial Viability) | Higher growth inhibitory activity compared to methoxy (B1213986) derivative. | researchgate.net |

| 5-benzyloxy-2-selenocyanatomethyl-4-pyranone | MCF7 (Breast Carcinoma) | Neutral Red (Lysosomal Viability) | Shows dose- and time-dependent growth inhibition. | researchgate.net |

| 5-methoxy-2-selenocyanatomethyl-4-pyranone | A431 & MCF7 | MTT & Neutral Red | Lower growth inhibitory activity than the benzyloxy analog. | researchgate.net |

| 5-benzyloxy-2-thiocyanatomethyl-4-pyranone | L1210 & K562 (Leukemia) | Cell Growth Inhibition | Significantly inhibits neoplastic cell growth at 2.6 µM. | nih.gov |

| 5-benzyloxy-2-thiocyanatomethyl-4-pyranone | GH4C1 (Pituitary Tumor) | DNA Synthesis Assay | Inhibits DNA synthesis, suggesting a mechanism of action. | nih.gov |

| General Kojic Acid Derivatives | Caco2, SW480, HT29 (Colorectal) | Cell Viability (IC50) | Demonstrate selective cytotoxicity to tumor cells and can arrest mitosis. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Vitro Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR models for the antiproliferative or cytotoxic activity of this compound and its direct analogs were not identified in the reviewed literature, QSAR studies on other kojic acid derivatives provide a framework for understanding which molecular properties, or "descriptors," are crucial for their biological function.

For example, a QSAR study was performed on a series of kojyl thioether derivatives to model their activity as tyrosinase inhibitors. researchgate.net In this research, various molecular descriptors were calculated and correlated with the in vitro inhibitory activity (pIC50). The resulting QSAR model revealed that electronic parameters were the most significant descriptors affecting the tyrosinase inhibition activity. researchgate.net This suggests that the electronic properties of the substituents on the kojic acid scaffold, such as their ability to donate or withdraw electrons, play a critical role in the molecule's interaction with the target enzyme's active site. researchgate.net

Although this model pertains to tyrosinase inhibition rather than anticancer activity, it highlights the importance of specific physicochemical properties. For antiproliferative activity, a hypothetical QSAR model for this compound derivatives would likely incorporate descriptors related to:

Steric properties: Descriptors for molecular size, shape, and volume would be crucial, given that a bulky substituent at the 5-position appears to enhance activity.

Electronic properties: Parameters like charge distribution and dipole moment would account for interactions with biological targets.

Hydrophobicity (LogP): This descriptor would model the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Developing a robust QSAR model requires a dataset of compounds with varied structures and corresponding in vitro activity data. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net

Identification of Key Pharmacophoric Elements for In Vitro Activity

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. Based on the structure-activity relationships observed in vitro for derivatives of this compound, several key pharmacophoric elements can be identified as essential for their antiproliferative activity.

The 4H-Pyran-4-one Core: This heterocyclic ring system is the central scaffold. The ketone and the adjacent hydroxyl group (or ether linkage at C5) can act as hydrogen bond acceptors and donors, respectively. This core is also known for its ability to chelate metal ions, which can be a mechanism for enzyme inhibition, such as in the case of tyrosinase where it chelates copper ions in the active site. nih.gov

A Bulky, Hydrophobic Group at the C5 Position: The presence of a large, lipophilic substituent at the C5 position is critical for enhanced biological activity. This is strongly supported by studies comparing a 5-benzyloxy derivative with a 5-methoxy derivative, where the benzyloxy compound showed significantly higher growth inhibitory activity against cancer cell lines. researchgate.net The benzhydryloxy group, being even larger and more hydrophobic than a benzyloxy group, is expected to make favorable hydrophobic or pi-pi stacking interactions within a protein binding pocket, thereby increasing the compound's affinity for its biological target.

A Substituted Methyl Group at the C2 Position: The group at the C2 position is another key site for modification that influences activity. The parent compound has a hydroxymethyl group, which provides a site for hydrogen bonding. However, replacing the hydroxyl with other functionalities, such as thiocyanate (B1210189) or selenocyanate, has been shown to yield potent antiproliferative agents. researchgate.netnih.gov This indicates that the size, electronics, and chemical reactivity of the substituent at this position can be modulated to fine-tune the biological activity.

These elements collectively define the pharmacophore for this class of compounds. The combination of a metal-chelating core, a large hydrophobic anchor, and a modifiable side group provides a versatile template for designing potent and selective therapeutic agents.

Table 2: Key Pharmacophoric Features and Their Postulated Roles

| Pharmacophoric Feature | Structural Element | Postulated Role in In Vitro Activity | Supporting Evidence |

|---|---|---|---|

| Hydrogen Bond Acceptor/Donor & Metal Chelator | 4H-Pyran-4-one Ring | Interaction with polar amino acid residues in the target's active site; potential chelation of essential metal ions. | nih.gov |

| Hydrophobic/Aromatic Moiety | Benzhydryloxy group at C5 | Enhances binding affinity through hydrophobic or π-π stacking interactions; crucial for high potency. | researchgate.net |

| Modifiable Functional Group | Substituted methyl group at C2 | Allows for fine-tuning of activity and interaction with the target protein; can act as a hydrogen bond donor/acceptor or reactive group. | researchgate.netnih.gov |

Mechanistic Studies of 5 Benzhydryloxy 2 Hydroxymethyl 4h Pyran 4 One S Interactions in Vitro Focus

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

To understand how 5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one may exert its effects at a molecular level, a series of in vitro experiments would be necessary. These studies are fundamental in characterizing the compound's interaction with specific biological targets, such as enzymes or receptors.

Kinetic Analysis of Enzyme-Compound Interactions

Should this compound be identified as an enzyme inhibitor or activator, kinetic analyses would be performed to quantify its potency and describe the nature of its interaction with the enzyme. This typically involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate. Key parameters that would be determined are presented in the table below.

| Parameter | Description |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the compound required to inhibit the enzyme's activity by 50%. |

| Kᵢ (Inhibition constant) | A measure of the binding affinity of an inhibitor to an enzyme. |

| k_cat (Turnover number) | The maximum number of substrate molecules converted to product per enzyme active site per unit time. |

| K_m (Michaelis constant) | The substrate concentration at which the reaction rate is half of its maximum value (V_max). |

No experimental data is available for this compound.

Determination of Binding Modality (e.g., competitive, non-competitive, uncompetitive, allosteric)

The mechanism by which this compound interacts with a target enzyme would be elucidated by analyzing how the compound affects the enzyme's kinetic parameters (K_m and V_max). This is typically achieved by constructing Lineweaver-Burk or Michaelis-Menten plots. The different modes of inhibition are summarized in the following table.

| Binding Modality | Effect on K_m | Effect on V_max | Description |

| Competitive | Increases | Unchanged | Inhibitor binds to the active site, competing with the substrate. |

| Non-competitive | Unchanged | Decreases | Inhibitor binds to a site other than the active site, affecting both the enzyme and the enzyme-substrate complex. |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. |

| Allosteric | Varies | Varies | Inhibitor binds to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. |

No experimental data is available for this compound.

Biophysical Characterization of Compound-Target Interactions

To gain a deeper understanding of the physical interactions between this compound and its potential biological target, various biophysical techniques would be employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time interactions between a ligand (the compound) and an analyte (the target protein). This method provides valuable information on the kinetics of the binding event.

| Kinetic Parameter | Description |

| k_a (Association rate constant) | The rate at which the compound binds to the target. |

| k_d (Dissociation rate constant) | The rate at which the compound-target complex dissociates. |

| K_D (Equilibrium dissociation constant) | The ratio of k_d to k_a, representing the affinity of the compound for the target. A lower K_D indicates a higher binding affinity. |

No SPR data is available for this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a compound to its target. This technique provides a complete thermodynamic profile of the interaction.

| Thermodynamic Parameter | Description |

| ΔH (Enthalpy change) | The heat absorbed or released during the binding event, providing insight into the types of bonds being formed and broken. |

| ΔS (Entropy change) | The change in the randomness or disorder of the system upon binding. |

| ΔG (Gibbs free energy change) | The overall energy change of the binding event, which is related to the binding affinity (K_D). |

| Stoichiometry (n) | The number of compound molecules that bind to a single target molecule. |

No ITC data is available for this compound.

Ligand-Observed and Target-Observed Nuclear Magnetic Resonance (NMR) for Binding Epitopes

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the binding interaction. In ligand-observed NMR, the signals of the compound are monitored upon addition of the target protein. In target-observed NMR, changes in the protein's signals are observed upon addition of the compound. These techniques can identify the specific atoms or regions of both the compound and the target that are involved in the binding interaction, known as the binding epitope.

No NMR binding studies are available for this compound.

Cellular Localization and Target Engagement Studies in In Vitro Models

Currently, there are no publicly available research articles or experimental data that specifically detail the cellular localization of this compound within in vitro models. Studies employing techniques such as fluorescence microscopy with tagged compounds, subcellular fractionation followed by analytical detection, or affinity-based probes have not been reported for this specific molecule. Consequently, the intracellular distribution and potential accumulation in organelles like the mitochondria, endoplasmic reticulum, or nucleus remain undetermined.

Similarly, target engagement studies that would identify the direct molecular binding partners of this compound are absent from the scientific literature. Methodologies such as thermal shift assays, cellular thermal shift assays (CETSA), or affinity chromatography-mass spectrometry, which are crucial for identifying the specific proteins or other macromolecules that this compound interacts with, have not been documented. Without such studies, the direct molecular targets responsible for any potential biological activity of this compound are unknown.

Downstream Signaling Pathway Modulation (In Vitro Cellular Context)

Consistent with the lack of target identification, there is no available research on the modulation of downstream signaling pathways by this compound in an in vitro cellular context. Investigations using techniques like Western blotting for key signaling proteins, reporter gene assays for transcription factor activity, or transcriptomic and proteomic analyses to observe global changes in cellular signaling have not been published for this compound. Therefore, its potential effects on major signaling cascades such as the MAPK/ERK pathway, the PI3K/Akt pathway, or NF-κB signaling are entirely speculative at this time.

Computational Chemistry and Theoretical Investigations of 5 Benzhydryloxy 2 Hydroxymethyl 4h Pyran 4 One

Electronic Structure and Molecular Orbital Theory Calculations

Understanding the electronic structure is fundamental to predicting a molecule's chemical properties. Molecular orbital (MO) theory calculations reveal the distribution and energy of electrons, which govern how the molecule interacts with other chemical species and with electromagnetic fields.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for determining the ground-state geometry and electronic properties of medium-sized organic molecules like 5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d), are employed to perform geometry optimization. researchgate.net This process systematically alters the molecule's geometry to find the lowest energy conformation, providing precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the geometry of the 4H-pyran-4-one ring, the orientation of the hydroxymethyl group, and, crucially, the conformation of the bulky benzhydryloxy substituent.

Once the optimized geometry is obtained, DFT is used to calculate reactivity descriptors based on the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor (nucleophile).

LUMO: The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy indicates a stronger propensity to act as an electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.

These calculations can be visualized through molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. For this compound, MEP maps would likely show negative potential (red/yellow) around the carbonyl oxygen and hydroxyl groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, indicating sites for nucleophilic attack.

Table 1: Predicted DFT-Calculated Properties for this compound Note: These are representative values based on similar structures; actual values would require specific calculation.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 4.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | ~ 3.5 D | Indicates a polar molecule. |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for electronic properties.

For this compound, these high-level calculations could be used to refine the electronic energies, ionization potential, and electron affinity predicted by DFT. They are particularly valuable for benchmarking the results from more cost-effective methods and for studying excited states or systems where electron correlation effects are exceptionally strong.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly around the ether linkage and the benzhydryl group, means it can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them.

This is achieved by mapping the molecule's Potential Energy Surface (PES). libretexts.orgfiveable.me A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.org By systematically changing specific dihedral angles (torsional angles) and calculating the corresponding energy, a PES scan can be performed. uni-rostock.de For this molecule, key dihedral angles to scan would be:

The C-O-C-C angle of the ether linkage.

The angles governing the rotation of the two phenyl rings of the benzhydryl group.

The resulting PES map reveals energy minima, which correspond to stable or metastable conformers, and saddle points, which represent the transition states between these conformers. fiveable.me This information is critical for understanding which shapes the molecule is most likely to adopt in solution and which conformation is most likely to be biologically active when interacting with a protein.

Molecular Dynamics (MD) Simulations of Compound-Biomolecule Interactions (In Vitro Modeled)

While quantum methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD is a powerful tool for studying how a ligand like this compound interacts with a biological macromolecule, such as an enzyme or receptor, in a simulated physiological environment. dntb.gov.ua

In a typical MD simulation, the compound is first placed in the binding site of a target protein (often determined by molecular docking). This complex is then solvated in a box of water molecules and ions to mimic cellular conditions. The forces on each atom are calculated using a classical force field (e.g., AMBER, CHARMM), and Newton's laws of motion are applied to simulate the system's evolution over nanoseconds or even microseconds. dntb.gov.ua

Analysis of the MD trajectory provides insights into:

Interaction Dynamics: MD simulations reveal which specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are persistent throughout the simulation and which are transient. This helps identify the key residues responsible for anchoring the ligand.

Conformational Changes: The simulation can capture how the protein and ligand adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

For example, simulating this compound with an enzyme like tyrosinase—a common target for related kojic acid derivatives—could reveal the stability of the complex and the key interactions that contribute to potential inhibitory activity. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling